![molecular formula C26H24O11 B8256684 Naphtho[2,3-c]furan-1(3H)-one, 4-(D-apio-beta-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy- CAS No. 90706-10-8](/img/structure/B8256684.png)
Naphtho[2,3-c]furan-1(3H)-one, 4-(D-apio-beta-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-
Overview
Description
Biology: : Studied for its effects on cellular processes, potentially serving as a tool in biochemical research to probe cellular mechanisms.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Employed in the synthesis of specialty chemicals and materials, possibly finding applications in the manufacturing of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: : One method for synthesizing this compound involves the initial formation of the naphtho[2,3-c]furan backbone through a series of cyclization reactions. This is followed by the addition of functional groups through selective protection and deprotection steps.
Industrial Production Methods: : Industrial production typically involves scalable processes that may include palladium-catalyzed coupling reactions, utilizing advanced organic synthesis techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or hydrogen peroxide, leading to the formation of hydroxylated derivatives.
Reduction: : Reduction reactions involving this compound might use hydrogenation techniques or metal hydrides, producing various reduced forms with altered bioactivities.
Substitution: : Electrophilic aromatic substitution reactions can be employed to introduce additional substituents to the aromatic rings, using reagents such as halogens or nitro groups under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Bromine, chlorine, nitric acid.
Major Products Formed
Oxidized forms with hydroxyl groups.
Reduced forms with altered functional groups.
Substituted aromatic derivatives.
Mechanism of Action
Mechanism
Molecular Targets and Pathways: : The compound may interact with various cellular targets, such as enzymes and receptors, leading to modifications in signaling pathways and biochemical processes. For instance, it could inhibit specific enzymes involved in inflammatory pathways or DNA synthesis, depending on its structure-activity relationship.
Comparison with Similar Compounds
Comparison
Compared to other naphtho[2,3-c]furan derivatives, this compound's unique combination of functional groups distinguishes it in terms of reactivity and bioactivity.
Similar Compounds
Naphtho[2,3-c]furan derivatives with different substituents.
Other benzodioxol-containing molecules.
Dimethoxy-substituted aromatic compounds.
This article provides a detailed exploration of Naphtho[2,3-c]furan-1(3H)-one, 4-(D-apio-beta-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O11/c1-31-17-6-13-14(7-18(17)32-2)22(37-25-23(28)26(30,9-27)10-34-25)15-8-33-24(29)21(15)20(13)12-3-4-16-19(5-12)36-11-35-16/h3-7,23,25,27-28,30H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIARCTMJGANPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(CO)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117439 | |
| Record name | 4-(D-Apio-β-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90706-10-8 | |
| Record name | 4-(D-Apio-β-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90706-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(D-Apio-β-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



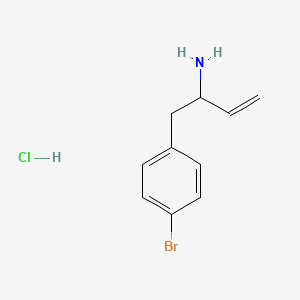
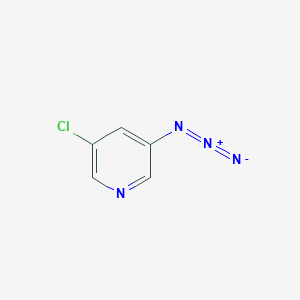

![4-methyl-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine](/img/structure/B8256638.png)
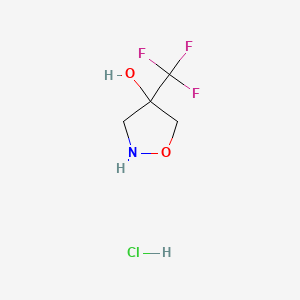
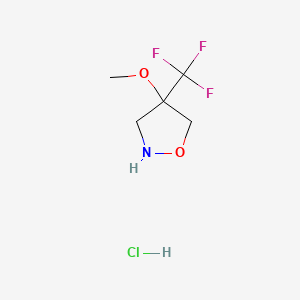
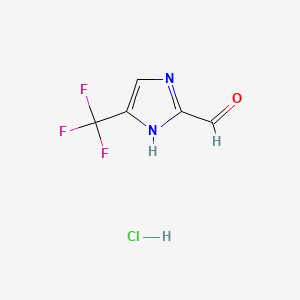

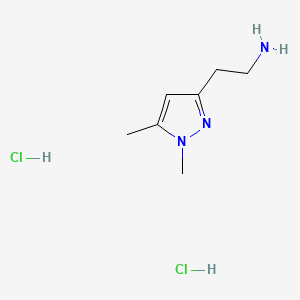



![2,7-Phenanthrenediol, 9,10-dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy-](/img/structure/B8256708.png)
